molecular formula C17H28O B100651 Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- CAS No. 19245-42-2

Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)-

Cat. No. B100651
CAS RN: 19245-42-2
M. Wt: 248.4 g/mol
InChI Key: IQLVTBHVVRVXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenol, 2,4-bis(1,1-dimethylethyl)-5-(1-methylethyl)- is a chemical compound commonly referred to as BHT (butylated hydroxytoluene). It is a synthetic antioxidant that is widely used in the food, cosmetic, and pharmaceutical industries to prevent the oxidation of fats and oils. BHT is also used as a stabilizer for plastics, rubber, and petroleum products. In recent years, BHT has gained attention for its potential health benefits and applications in scientific research.

Mechanism of Action

BHT works by preventing the oxidation of fats and oils, which can lead to the formation of harmful free radicals. BHT acts as a free radical scavenger, neutralizing free radicals and preventing them from causing damage to cells and tissues.
Biochemical and Physiological Effects
BHT has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation, and modulate immune function. BHT has also been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the prevention and treatment of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using BHT in lab experiments is its stability and long shelf life. BHT is also relatively inexpensive and easy to obtain. However, one limitation of using BHT is its potential to interfere with certain assays and experimental protocols. BHT can also have variable effects depending on the concentration used and the specific experimental conditions.

Future Directions

There are a number of potential future directions for research on BHT. One area of interest is its potential as a treatment for neurodegenerative diseases. BHT has been shown to have neuroprotective effects and may be able to prevent or slow the progression of diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a treatment for diabetes and metabolic disorders. BHT has been shown to improve insulin sensitivity and glucose metabolism, which may have implications for the treatment of these conditions. Finally, there is interest in exploring the use of BHT in combination with other compounds for synergistic effects in the prevention and treatment of various diseases.

Synthesis Methods

BHT is synthesized through the reaction of p-cresol and isobutylene in the presence of a catalyst. The resulting product is purified through distillation and crystallization to obtain a white crystalline powder.

Scientific Research Applications

BHT has been extensively studied for its antioxidant properties and potential health benefits. It has been shown to have anti-inflammatory, anticancer, and antiviral effects. BHT has also been studied for its potential to improve cognitive function and prevent neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

19245-42-2

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

2,4-ditert-butyl-5-propan-2-ylphenol

InChI

InChI=1S/C17H28O/c1-11(2)12-9-15(18)14(17(6,7)8)10-13(12)16(3,4)5/h9-11,18H,1-8H3

InChI Key

IQLVTBHVVRVXST-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O

Canonical SMILES

CC(C)C1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O

Other CAS RN

19245-42-2

synonyms

2,4-Bis(1,1-dimethylethyl)-5-(1-methylethyl)phenol

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.